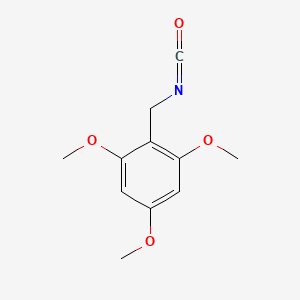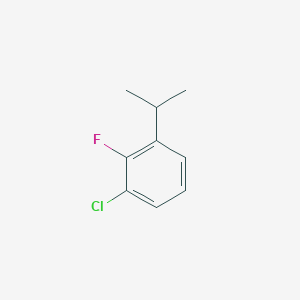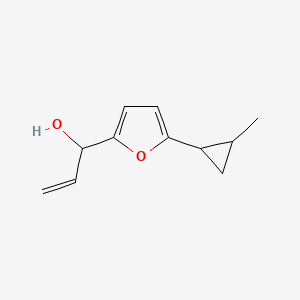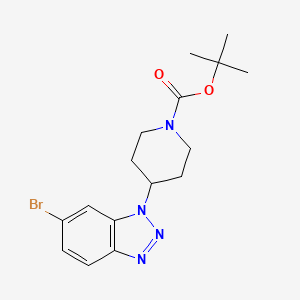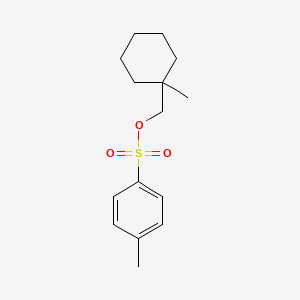
((1-Methyl)cyclohexyl)methyl tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a cyclohexane ring substituted with a methyl group and a benzene ring substituted with a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of (1-methylcyclohexyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(1-methylcyclohexyl)methanol+4-methylbenzenesulfonyl chloride→(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the reaction conditions and improving the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, potentially inhibiting or modifying their activity. The cyclohexyl and benzene rings provide hydrophobic interactions that can further stabilize these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-methylcyclohexyl)methyl 4-methylbenzenesulfonamide
- (1-methylcyclohexyl)methyl 4-methylbenzenesulfonic acid
- (1-methylcyclohexyl)methyl 4-methylbenzenesulfide
Uniqueness
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate is unique due to its combination of a cyclohexyl group and a benzene sulfonate group, which provides a balance of hydrophobic and ionic interactions. This makes it particularly useful in applications requiring both stability and reactivity.
Eigenschaften
Molekularformel |
C15H22O3S |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(1-methylcyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O3S/c1-13-6-8-14(9-7-13)19(16,17)18-12-15(2)10-4-3-5-11-15/h6-9H,3-5,10-12H2,1-2H3 |
InChI-Schlüssel |
LYLSFQGMXHJLMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


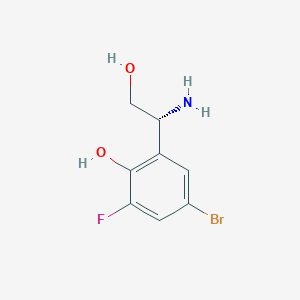
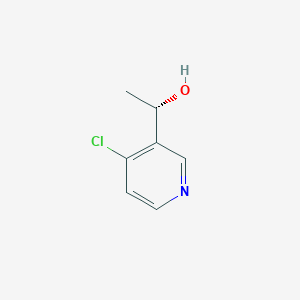
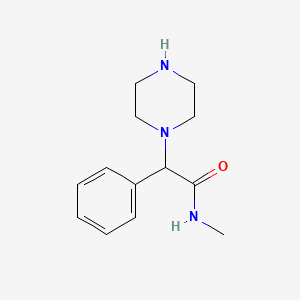
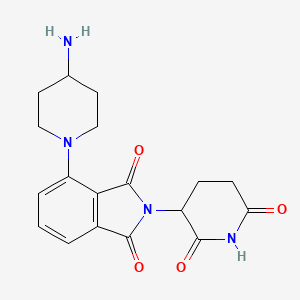
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)

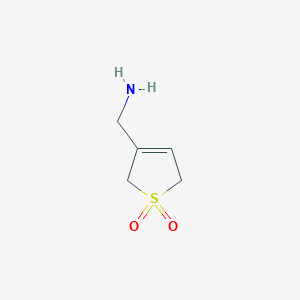
![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)

